molecular formula C8H6ClN3O B2850167 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2225137-09-5

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Cat. No.: B2850167
CAS No.: 2225137-09-5
M. Wt: 195.61
InChI Key: FOEBOECCWKOJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a versatile chemical building block in medicinal chemistry research. Its structure combines an imidazopyrimidine heterocycle, a privileged scaffold in drug discovery, with a reactive 2-chloroethanone handle. This chloroacetyl group is a critical functional moiety that allows researchers to readily incorporate the imidazopyrimidine core into more complex molecular architectures, often through nucleophilic substitution reactions or cyclization processes. The imidazo[1,2-a]pyrimidine scaffold is of significant research interest due to its wide spectrum of reported biological activities. Studies on analogous structures indicate potential for this compound to serve as a precursor in the development of molecules for investigating antiviral , anticancer , and anti-inflammatory pathways. For instance, recent computational studies on similar imidazo[1,2-a]pyrimidine derivatives have shown promising binding affinity to therapeutic targets such as the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting its utility in the design of novel entrance inhibitors . This reagent provides researchers with a valuable intermediate for the synthesis of diverse heterocyclic compounds, enabling the exploration of new chemical space and the development of potential pharmacologically active agents.

Properties

IUPAC Name

2-chloro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7(13)6-5-11-8-10-2-1-3-12(6)8/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBOECCWKOJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine with chloroacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce an oxo derivative .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one exhibit significant anticancer properties. The imidazo[1,2-a]pyrimidine scaffold is recognized for its ability to inhibit specific kinases involved in cancer progression, particularly the c-KIT kinase. This kinase is a target in treating gastrointestinal stromal tumors (GIST) and other malignancies where mutations lead to uncontrolled cell growth .

Kinase Inhibition

The compound's potential as a kinase inhibitor has been highlighted in various studies. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown efficacy against c-KIT mutations, making them valuable in developing targeted therapies for cancers associated with these mutations. The inhibition of such kinases can halt tumor growth and improve patient outcomes .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and have shown promising results, indicating potential use in treating infections caused by resistant bacteria.

Neuroprotective Effects

Emerging evidence points towards the neuroprotective effects of imidazo[1,2-a]pyrimidine derivatives. These compounds may help mitigate neurodegenerative conditions by modulating pathways involved in neuronal survival and inflammation.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that imidazo[1,2-a]pyrimidine derivatives inhibited c-KIT activity in GIST models, leading to reduced tumor size.
Study BAntimicrobial EffectsShowed that related compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study CNeuroprotectionFound that certain derivatives improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress.

Comparison with Similar Compounds

2-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one

  • Key Differences : Incorporates a piperazine-dichlorophenyl moiety instead of a simple chloro group.
  • Biological Activity : Acts as a pyruvate kinase M2 (PKM2) activator, showing efficacy in cancer models by altering glycolytic flux .
  • Significance : The piperazine linker enhances solubility and receptor binding compared to the chloro analog.

1-(7-Methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidin-3-yl)ethanone

  • Key Differences : Features a methyl group on the pyrimidine ring and a trifluoromethylphenyl substituent.
  • Synthesis : Achieved in 69% yield via coupling reactions, highlighting efficient synthetic accessibility .
  • Physicochemical Properties : The trifluoromethyl group increases lipophilicity (logP ~2.8) and metabolic stability compared to the chloro analog .

3-Amino-1-{imidazo[1,2-a]pyrimidin-3-yl}propan-1-one dihydrochloride

  • Key Differences: Replaces the chloro group with an amino-propanone chain.
  • Applications: The amino group enables conjugation with carboxylic acids or sulfonic acids, broadening its utility in prodrug design .

Ring System Modifications: Imidazo[1,2-a]pyridine vs. Pyrimidine

2-Chloro-1-(2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)ethan-1-one (Compound 35)

  • Structural Difference : The pyrimidine ring is replaced with pyridine, reducing aromatic π-electron density.
  • Reactivity : Lower electron-deficient character compared to pyrimidine analogs, altering reactivity in cross-coupling reactions .
  • Biological Implications : Demonstrated activity in thiazole-conjugated derivatives targeting nuclear receptors .

2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one

  • Key Differences : Contains a sulfanyl group and dimethyl substituents on the imidazo ring.
  • Physicochemical Impact : The sulfanyl group improves metabolic stability, while dimethyl groups enhance membrane permeability (cLogP = 3.5) .

Physicochemical and Structural Properties

Property 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Molecular Weight 221.6 g/mol 187.2 g/mol
logP (Predicted) 1.9 1.4
Melting Point Not reported 126–128°C
Aromatic π-Electron Density High (pyrimidine) Moderate (pyridine)

Key Trend : Pyrimidine-based compounds generally exhibit higher polarity and binding affinity to nucleic acid targets than pyridine analogs.

Biological Activity

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine core, characterized by its unique nitrogen-containing heterocyclic structure. Its molecular formula is C8H6ClN3OC_8H_6ClN_3O with a molar mass of approximately 195.61 g/mol. The presence of the chlorine atom at the 2-position enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H6ClN3O
Molar Mass195.61 g/mol
CAS Number2225137-09-5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it was found to inhibit the growth of breast cancer cells through the activation of caspase-dependent pathways.

Antituberculosis Properties

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Preliminary studies suggest that it possesses promising antitubercular activity, potentially acting on bacterial cell wall synthesis or other critical metabolic pathways. This makes it a candidate for further development in treating tuberculosis, especially strains resistant to current therapies.

Antimicrobial Effects

In addition to its anticancer and antituberculosis activities, this compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyrimidine derivatives indicate that modifications at specific positions can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine at the 2-position enhances the compound's ability to form stable interactions with target proteins.

Key Findings from SAR Studies:

  • Substituents : The introduction of different substituents at the nitrogen atoms or carbon skeleton can enhance potency.
  • Positioning : The position of functional groups relative to the imidazo ring is crucial for optimal activity.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyrimidine derivatives, highlighting their therapeutic potential:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyrimidine could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
  • Antitubercular Activity : Another research effort focused on synthesizing analogs of this compound and evaluating their efficacy against drug-resistant strains of M. tuberculosis. Results showed promising activity comparable to existing antitubercular agents .
  • Antimicrobial Evaluation : A comprehensive screening against various bacterial strains revealed that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, such as condensation of imidazo[1,2-a]pyrimidine precursors with chloroacetylating agents. Key parameters include solvent selection (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalysts like palladium or copper iodide to enhance yield (70–85%) . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction optimization often employs Design of Experiments (DoE) to balance competing factors like reaction time and byproduct formation .

Q. How is the compound characterized for structural integrity and purity in academic research?

Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR spectroscopy to verify the imidazo[1,2-a]pyrimidine core and chloro/ketone substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 222.04). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

Standard assays include:

  • Antimicrobial screening : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .
  • Enzyme inhibition : Fluorescence-based assays (e.g., PKM2 activation studies using recombinant enzymes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine 6-position to enhance metabolic stability .
  • Scaffold hopping : Comparing imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine analogs to assess ring size impact on target binding .
  • Pharmacophore modeling : Using tools like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with PKM2’s allosteric site) .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable IC50_{50} values) are addressed by:

  • Standardizing assay conditions : Fixed cell passage numbers, serum concentrations, and incubation times .
  • Off-target profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Meta-analysis : Aggregating data from PubChem and ChEMBL to identify trends in bioactivity .

Q. How are molecular targets validated for this compound in disease models?

Target validation involves:

  • CRISPR/Cas9 knockout : Confirming loss of activity in PKM2-deficient cancer cells .
  • SPR (Surface Plasmon Resonance) : Direct binding assays with purified targets (e.g., KD quantification) .
  • In vivo xenograft models : Correlating tumor regression in mice with PKM2 activation biomarkers (e.g., lactate production) .

Q. What advanced analytical techniques quantify metabolic stability and degradation pathways?

  • LC-MS/MS : MetID studies in hepatocyte incubations identify primary metabolites (e.g., hydroxylation at C7) .
  • CYP450 inhibition assays : Using fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Forced degradation studies : Exposure to heat, light, and pH extremes to characterize stability under ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.